molecular formula C15H18N2O5 B2677245 tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate CAS No. 87276-51-5

tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate

Cat. No. B2677245
CAS RN: 87276-51-5
M. Wt: 306.318
InChI Key: UDICTKJZWXXLJB-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate” is a chemical compound with the CAS Number: 1246302-31-7 . It has a molecular weight of 463.49 . The compound is typically stored at temperatures between 2-8°C . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H25N3O6/c1-25(2,3)34-24(33)26(12-14-27-20(29)16-8-4-5-9-17(16)21(27)30)13-15-28-22(31)18-10-6-7-11-19(18)23(28)32/h4-11H,12-15H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 463.49 . It is a white to yellow solid and is typically stored at temperatures between 2-8°C . The compound’s InChI code is 1S/C25H25N3O6/c1-25(2,3)34-24(33)26(12-14-27-20(29)16-8-4-5-9-17(16)21(27)30)13-15-28-22(31)18-10-6-7-11-19(18)23(28)32/h4-11H,12-15H2,1-3H3 , which provides a specific description of its molecular structure.

Scientific Research Applications

1. Dipeptide Synthesis

  • Application Summary : tert-Butyloxycarbonyl-protected amino acids are used in the synthesis of dipeptides. Dipeptides are a type of peptide made up of two amino acids. The tert-butyloxycarbonyl (Boc) group is used to protect the amino acids during the synthesis process .
  • Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

2. Functionalized Dendrimers

  • Application Summary : Dendrimers are multivalent macromolecules with a well-defined, branched three-dimensional architecture. They have found use in a wide variety of applications ranging from dyes to catalysts, and from magnetic resonance imaging (MRI) contrast agents to sensors for small molecules .
  • Methods of Application : The design and control over the synthesis of these dendrimers remains challenging, in particular with respect to achieving full modification of the dendrimer. In this work, they show the design and subsequent synthesis of dendrimers that are highly charged while having zero net charge .

3. Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

  • Application Summary : This compound is a derivative of tert-butyloxycarbonyl-protected amino acids. It is used in the synthesis of complex organic molecules .
  • Methods of Application : The synthesis involves the reaction of the tert-butyloxycarbonyl-protected amino acid with other reagents under controlled conditions .
  • Results or Outcomes : The product of the reaction is a complex organic molecule that can be used in further reactions or as a building block in the synthesis of larger molecules .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-15(2,3)22-14(20)16-8-9-21-17-12(18)10-6-4-5-7-11(10)13(17)19/h4-7H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDICTKJZWXXLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate

Synthesis routes and methods I

Procedure details

Added N-hydroxyphthalimide (1.12 g, 6.87 mmol) and triethylamine (0.96 mL, 6.87 mmol) to a solution of methanesulfonic acid 2-tert-butoxycarbonylaminoethyl ester (1.37 g, 5.73 mmol) in DMF (20 mL). The solution was heated to 50° C. for 16 hours after which time it was cooled to room temperature. The solution was diluted with ethyl acetate, washed with water (2×), saturated K2CO3, dried over Na2SO4 and concentrated to an orange solid (747 mg, 43%) which was taken on without purification.
Quantity
1.12 g
Type
reactant
Reaction Step One
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0.96 mL
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reactant
Reaction Step One
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1.37 g
Type
reactant
Reaction Step One
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Quantity
20 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)ethylcarbamate 2E was prepared with quantitative yield from tert-butyl 2-hydroxyethylcarbamate and N-hydroxyphthalimide by a procedure analogous to Example 2A, Step 1. ESI-MS: m/z 329.3 (M+Na)+.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

tert-Butyl(2-hydroxyethyl)carbamate (1.61 g, 10.0 mmol) was stirred under an argon atmosphere at room temperature with dehydrated tetrahydrofuran (50 mL). Then, triphenylphosphine (2.75 g) and N-hydroxyphthalimide (Pht-OH, 1.71 g) were added. After the reaction mixture was under ice cooling, diethyl azodicarboxylate (DEAD, 1.82 g) was added dropwise gradually, followed by stirring at room temperature for 24 hours. After completion of the reaction, the residue resulting from distilling off the solvent under reduced pressure was subjected to silica gel column chromatography (hexane/ethyl acetate=4/1→1/1) to afford 2.61 g of the title compound (yield 85.2%).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
1.82 g
Type
reactant
Reaction Step Three
Yield
85.2%

Synthesis routes and methods IV

Procedure details

tert-Butyl(2-bromoethyl)carbamate (5.00 g, 23.5 mmol) was stirred under an argon atmosphere at room temperature with acetonitrile (74 mL). Then, N-hydroxyphthalimide (Pht-OH, 3.83 g) and triethylamine (5.64 g) were added, followed by stirring the reaction mixture at 70° C. for 24 hours. After completion of the reaction, the reaction solution was concentrated, followed by diluting with ethyl acetate and washing with 0.5M hydrochloric acid and saturated sodium bicarbonate aqueous solution, and the organic layer was dried over magnesium sulfate, to the residue resulting from distilling off the solvent under reduced pressure was added ethyl acetate (10 ml), followed by adding hexane, thereby 4.72 g of the title compound was afforded (yield 65.7%). The instrumental data were consistent with those of the compound of Reference Example 7.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step Two
Quantity
5.64 g
Type
solvent
Reaction Step Two
Yield
65.7%

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